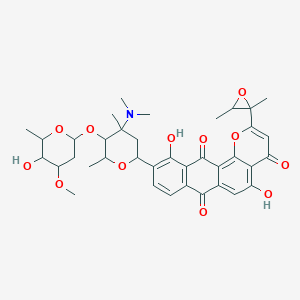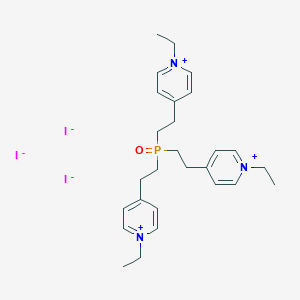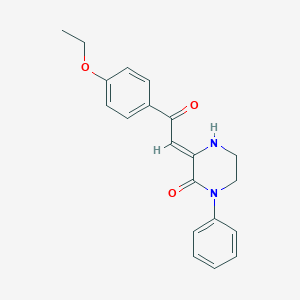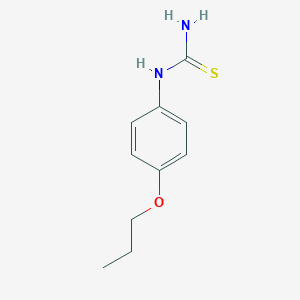
1-(4-Propoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Propoxyphenyl)thiourea, also known as PPTU, is a chemical compound that has been widely used in scientific research for its unique properties. PPTU is a thiourea derivative that has been synthesized through various methods. The compound has been used to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
1-(4-Propoxyphenyl)thiourea inhibits the binding of thyroid hormone to its receptor, which leads to a decrease in the expression of thyroid hormone-responsive genes. 1-(4-Propoxyphenyl)thiourea has also been shown to inhibit the activity of thyroid peroxidase, which is involved in the synthesis of thyroid hormone. The inhibition of thyroid hormone action by 1-(4-Propoxyphenyl)thiourea has led to its use in the study of thyroid hormone-related diseases.
Biochemical and Physiological Effects:
1-(4-Propoxyphenyl)thiourea has been shown to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and action. 1-(4-Propoxyphenyl)thiourea has also been shown to have anti-inflammatory properties and has been used in the study of inflammatory diseases. Additionally, 1-(4-Propoxyphenyl)thiourea has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Propoxyphenyl)thiourea has several advantages for lab experiments, including its ability to inhibit the binding of thyroid hormone to its receptor and its anti-inflammatory and neuroprotective properties. However, 1-(4-Propoxyphenyl)thiourea also has limitations, including its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-Propoxyphenyl)thiourea, including its potential use in the treatment of thyroid disorders and neurodegenerative diseases. Additionally, 1-(4-Propoxyphenyl)thiourea could be studied for its potential use in the treatment of inflammatory diseases and its role in brain development. Further research is needed to determine the safety and efficacy of 1-(4-Propoxyphenyl)thiourea in these applications.
Synthesemethoden
1-(4-Propoxyphenyl)thiourea can be synthesized through various methods, including the reaction of 4-propoxyaniline with thiourea in the presence of a catalyst. The reaction can be carried out in a solvent such as ethanol or methanol, and the product can be purified through recrystallization. Another method involves the reaction of 4-propoxyphenyl isothiocyanate with ammonia in the presence of a catalyst. The product can be purified through chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Propoxyphenyl)thiourea has been used in various scientific research studies, including its application in the study of thyroid hormone action. 1-(4-Propoxyphenyl)thiourea has been shown to inhibit the binding of thyroid hormone to its receptor, which has led to the study of its potential use in the treatment of thyroid disorders. 1-(4-Propoxyphenyl)thiourea has also been used in the study of the role of thyroid hormone in brain development and neurodegenerative diseases.
Eigenschaften
Produktname |
1-(4-Propoxyphenyl)thiourea |
|---|---|
Molekularformel |
C10H14N2OS |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
(4-propoxyphenyl)thiourea |
InChI |
InChI=1S/C10H14N2OS/c1-2-7-13-9-5-3-8(4-6-9)12-10(11)14/h3-6H,2,7H2,1H3,(H3,11,12,14) |
InChI-Schlüssel |
XLBYJQWZNYXJFS-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)NC(=S)N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



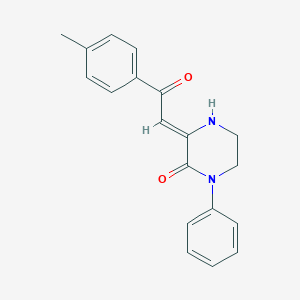
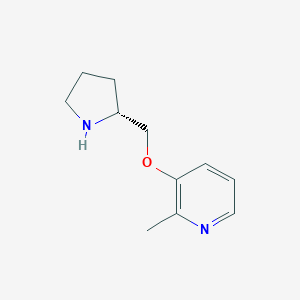
![2-[4-(benzyloxy)phenyl]-1H-benzimidazole](/img/structure/B222176.png)
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)
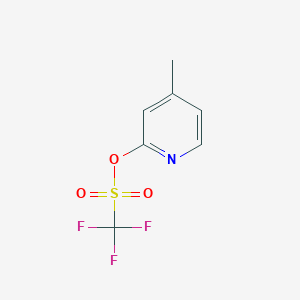
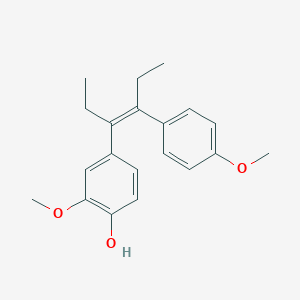
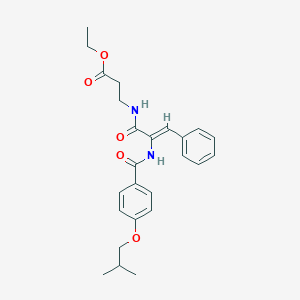

![4-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]thiophene-2-carboxylic acid](/img/structure/B222270.png)
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)
![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)
